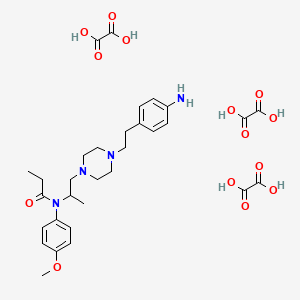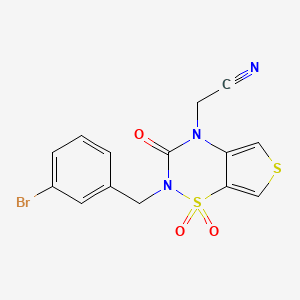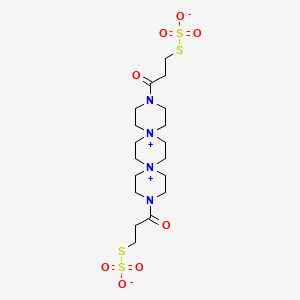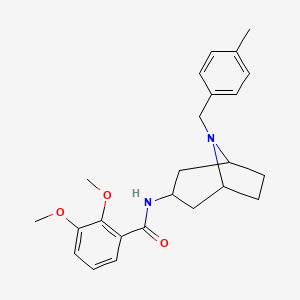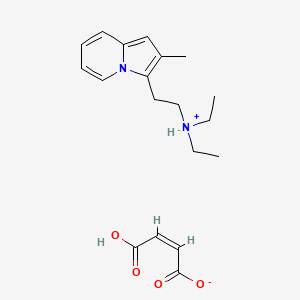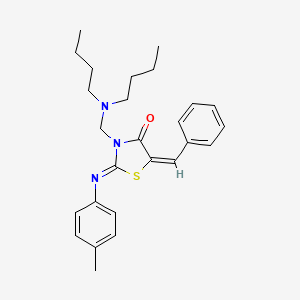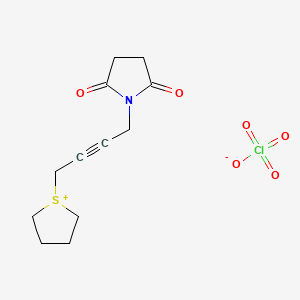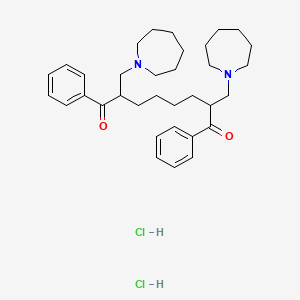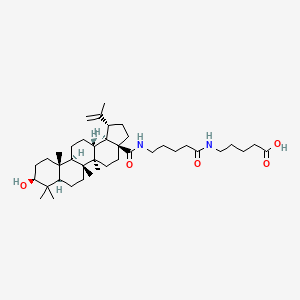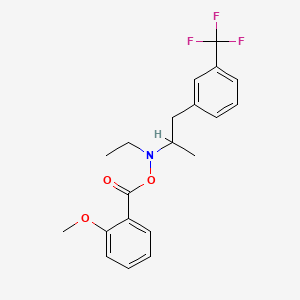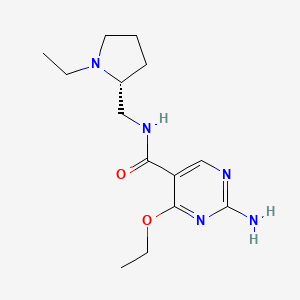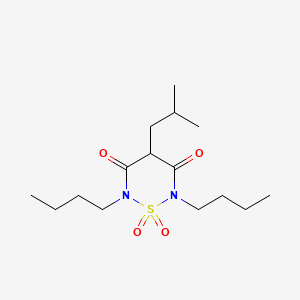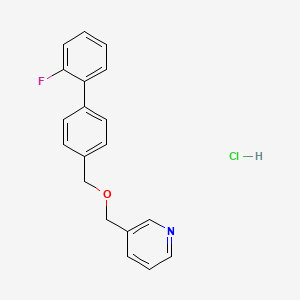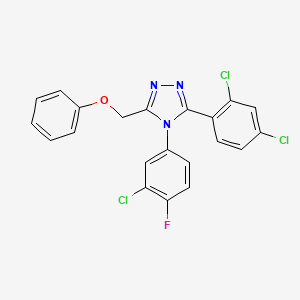
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)- is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique substituents, may exhibit specific properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chloro, fluoro, and phenoxymethyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production may involve optimized reaction conditions such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidized Derivatives: Formation of triazole N-oxides.
Reduced Derivatives: Formation of dihydrotriazoles.
Substituted Derivatives: Introduction of various functional groups at different positions on the triazole ring.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Pharmaceuticals: Possible application in the development of new drugs targeting specific diseases.
Anticancer Agents: Investigation of its potential as an anticancer agent.
Industry
Agrochemicals: Use as a fungicide or herbicide in agricultural applications.
Polymers: Incorporation into polymer structures to enhance material properties.
作用机制
The mechanism of action of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)- involves interaction with molecular targets such as enzymes or receptors. The compound may:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptor Function: Interaction with cellular receptors to modulate their function and trigger specific cellular responses.
相似化合物的比较
Similar Compounds
4H-1,2,4-Triazole, 3-(2,4-dichlorophenyl)-5-(phenoxymethyl)-: Lacks the chloro and fluoro substituents on the phenyl ring.
4H-1,2,4-Triazole, 4-(3-chlorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)-: Lacks the fluoro substituent.
Uniqueness
Substituent Effects: The presence of chloro, fluoro, and phenoxymethyl groups may impart unique chemical and biological properties.
Biological Activity: The specific substituents may enhance its activity as an antimicrobial or anticancer agent compared to similar compounds.
This outline provides a comprehensive overview of the compound and its potential applications
属性
CAS 编号 |
141079-15-4 |
|---|---|
分子式 |
C21H13Cl3FN3O |
分子量 |
448.7 g/mol |
IUPAC 名称 |
4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C21H13Cl3FN3O/c22-13-6-8-16(17(23)10-13)21-27-26-20(12-29-15-4-2-1-3-5-15)28(21)14-7-9-19(25)18(24)11-14/h1-11H,12H2 |
InChI 键 |
GCVKTJJXEQMGRJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC2=NN=C(N2C3=CC(=C(C=C3)F)Cl)C4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


